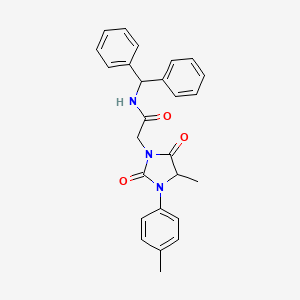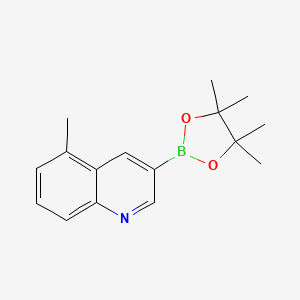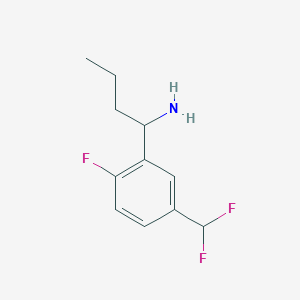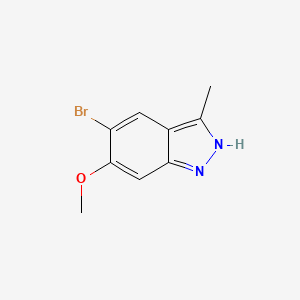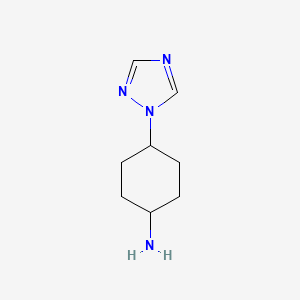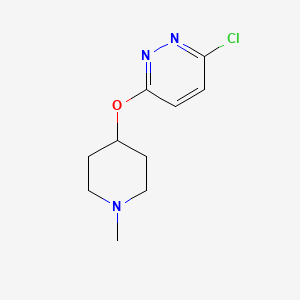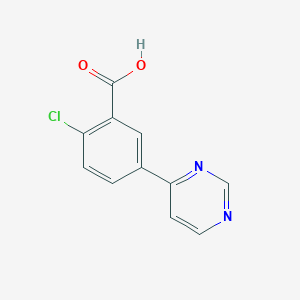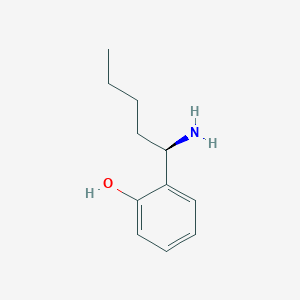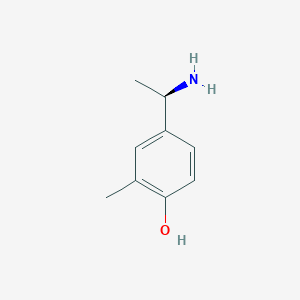
(R)-4-(1-Aminoethyl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Aminoethyl)-2-methylphenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a methylphenol ring. The presence of the chiral center makes it an interesting subject for research in asymmetric synthesis and chiral catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-methylphenol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 4-(1-oxoethyl)-2-methylphenol with a chiral reducing agent can yield the desired ®-enantiomer .
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)-2-methylphenol often involves the use of biocatalysts such as ω-transaminases. These enzymes can catalyze the transamination of ketones to produce chiral amines with high enantioselectivity . The use of biocatalysts is advantageous due to their specificity, efficiency, and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Aminoethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
®-4-(1-Aminoethyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-4-(1-Aminoethyl)-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(1-Aminoethyl)phenol
- ®-3-(1-Aminoethyl)-2-methylbenzonitrile
- ®-(+)-1-(1-Naphthyl)ethylamine
Uniqueness
®-4-(1-Aminoethyl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its chiral center also contributes to its uniqueness, making it a valuable compound for research in asymmetric synthesis and chiral catalysis .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
VWXKYOURUNGZBE-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


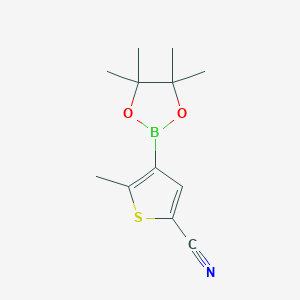
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)


